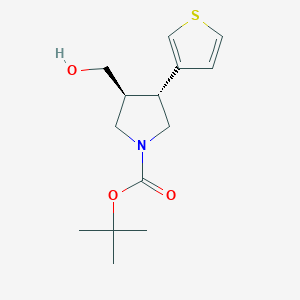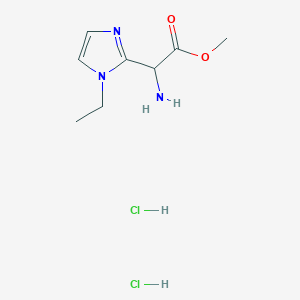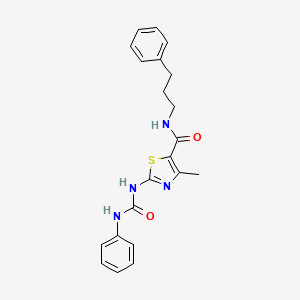
ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate, or EDNPC, is an organic compound that belongs to the family of pyrazoles. Pyrazoles are known for their potential to act as intermediates in the synthesis of organic compounds and as useful building blocks in organic synthesis. EDNPC has been studied in recent years for its potential applications in the field of organic synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
EDNPC has been studied for its potential applications in organic synthesis, as it can act as an intermediate in the synthesis of other compounds. EDNPC is also used as a building block in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers and pharmaceuticals. In addition, EDNPC has been used in the synthesis of other pyrazole derivatives, such as 4-amino-3-methyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 4-amino-3-methyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-5-carboxamide.
Mechanism of Action
The mechanism of action of EDNPC is still not fully understood. However, it is believed that EDNPC acts as an intermediate in the synthesis of other compounds and that it has the ability to form covalent bonds with other molecules. This ability allows EDNPC to act as a bridge between two molecules, allowing them to form a larger complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDNPC have not been extensively studied. However, it is believed that EDNPC has the potential to act as an anti-inflammatory and anti-cancer agent. In addition, EDNPC has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to reduce the toxicity of certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using EDNPC in laboratory experiments include its relative low cost, ease of synthesis, and its ability to act as an intermediate in the synthesis of other compounds. However, there are also some limitations to using EDNPC in laboratory experiments. These include the fact that it is not very stable and can decompose under certain conditions. In addition, EDNPC is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of EDNPC. These include further research into its potential as an anti-inflammatory and anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, EDNPC could be further studied for its potential applications in organic synthesis, as well as its ability to reduce the toxicity of certain compounds. Finally, further research could be conducted into the mechanism of action of EDNPC, as well as the potential for its use in drug delivery systems.
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-4-21-13(18)12-8(2)15-16(9(12)3)11-6-5-10(7-14-11)17(19)20/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSKRZYECTHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)


![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2390414.png)

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)




![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)
![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)